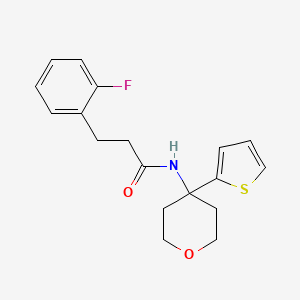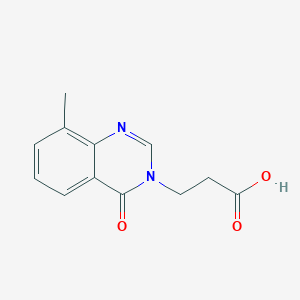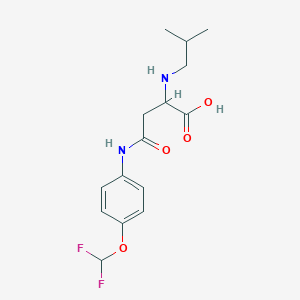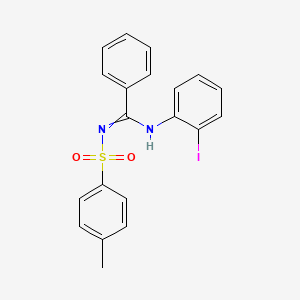![molecular formula C18H20F3N3O4 B2849553 1-[1-(2-Methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097868-09-0](/img/structure/B2849553.png)
1-[1-(2-Methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common feature in many pharmaceuticals . The methoxybenzoyl group attached to the piperidine ring could potentially contribute to the compound’s pharmacological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, the methoxybenzoyl group, and the trifluoroethyl group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions occur. The piperidine ring, for example, is known to participate in various chemical reactions .Applications De Recherche Scientifique
Molecular Design and Synthesis
Research has focused on the synthesis and evaluation of imidazolidine-2,4-diones and their analogs for their biological activities. For instance, a series of imidazopyridine thiazolidine-2,4-diones were designed and synthesized to evaluate their hypoglycemic activity, showcasing the compound's potential in diabetes management (Oguchi et al., 2000). Another study explored the pharmacophoric features responsible for the ABCB1 inhibitory properties of imidazolidin-2,4-dione derivatives, indicating the compound's potential in cancer treatment (Żesławska et al., 2019).
Antibacterial and Anticancer Activities
The compound and its derivatives have been synthesized and evaluated for antibacterial and anticancer activities. For example, novel benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives were synthesized and assessed for anti-Alzheimer's activity, demonstrating the compound's versatility in drug development (Gupta et al., 2020). Similarly, synthesis and antibacterial activity of 3-substituted-8-methoxy-1, 2, 4-triazino[3, 4-b]benzothiazole-4(H)-ones revealed the antimicrobial potential of related compounds (Vartale et al., 2008).
Mechanistic Studies and Drug Development
Studies also extend to the investigation of mechanisms and structural analyses for drug development. For instance, electrochemical oxidation of hydantoins, including imidazolidine derivatives, was examined, providing insights into the electrochemical behavior and potential therapeutic applications of these compounds (Nosheen et al., 2012). Additionally, the synthesis, structure-activity relationship of new anti-arrhythmic 5-arylidene imidazolidine-2,4-dione derivatives highlighted the potential of such compounds in addressing cardiovascular diseases (Pękala et al., 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(2-methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O4/c1-28-14-5-3-2-4-13(14)16(26)22-8-6-12(7-9-22)23-10-15(25)24(17(23)27)11-18(19,20)21/h2-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBSCZGVADBKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2849471.png)

![N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide](/img/structure/B2849477.png)
![5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide](/img/structure/B2849478.png)
![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2849480.png)

![2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2849483.png)
![[3-(Dimethylamino)phenyl]-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2849484.png)

![2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one](/img/structure/B2849486.png)

![(R)-N-(3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2849488.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide](/img/structure/B2849493.png)